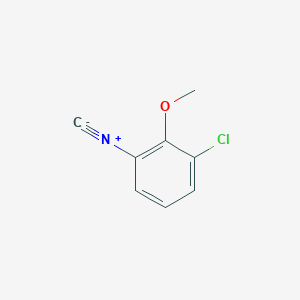![molecular formula C11H16F3NO5 B13520931 Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the amino and carboxylate ester groups . The reaction conditions often require the use of photochemistry and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further utilized in organic synthesis or medicinal chemistry.
科学的研究の応用
Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate
- Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylate
Uniqueness
Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
特性
分子式 |
C11H16F3NO5 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC名 |
methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO3.C2HF3O2/c1-8-3-9(4-8,5-10)6(13-8)7(11)12-2;3-2(4,5)1(6)7/h6H,3-5,10H2,1-2H3;(H,6,7) |
InChIキー |
PHIMJPPNGJYITM-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(C(O2)C(=O)OC)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


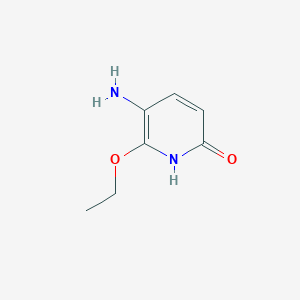
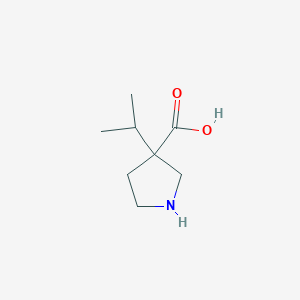
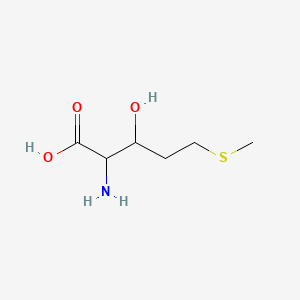
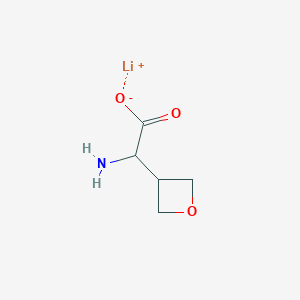
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
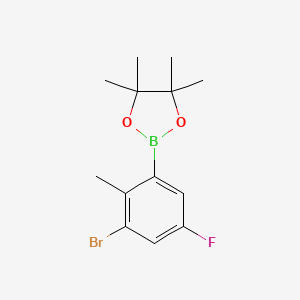
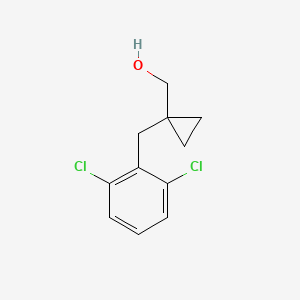
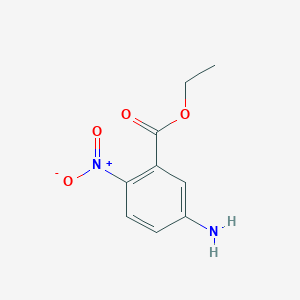

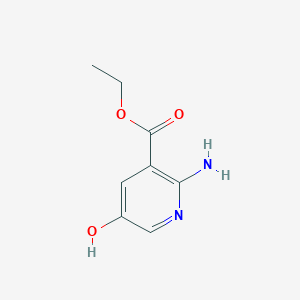
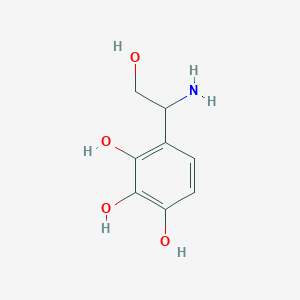
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
